molecular formula C12H8N2 B8421255 Benzo[c][1,5]naphthyridine CAS No. 3875-08-9

Benzo[c][1,5]naphthyridine

Cat. No.: B8421255
CAS No.: 3875-08-9
M. Wt: 180.20 g/mol
InChI Key: XKEGLCXDDCXTKZ-UHFFFAOYSA-N
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Description

Benzo[c][1,5]naphthyridine is a useful research compound. Its molecular formula is C12H8N2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

3875-08-9

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

benzo[c][1,5]naphthyridine

InChI

InChI=1S/C12H8N2/c1-2-5-10-9(4-1)8-14-11-6-3-7-13-12(10)11/h1-8H

InChI Key

XKEGLCXDDCXTKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=C2N=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.3 g 3-amino-2-chloropyridine (20 mmol) was dissolved by 45 mL dimethyl ether (DME) in a round-bottomed flask. 0.24 g palladium acetate (Pd(OAc)2), 0.567 g triphenylphosphine (PPh3), and 27 mL sodium carbonate (Na2CO3) solution were mixed in another flask. After the two flasks were mixed and stirred until a white solid was precipitated, 3.5 g 2-formyl phenyl boronic acid (23.3 mmol) was added and stirred for 24 hr under nitrogen. After extraction by ethyl acetate, drying, concentration, and purification by silicon-gel column, 1.82 g yellow solid was obtained, with a yield of 51%.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
0.567 g
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
reactant
Reaction Step Three
Quantity
0.24 g
Type
catalyst
Reaction Step Three
Yield
51%

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